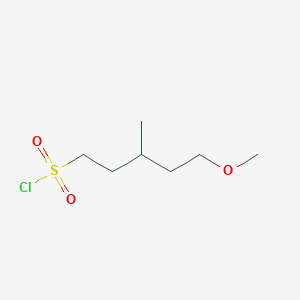

5-Methoxy-3-methylpentane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

5-methoxy-3-methylpentane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO3S/c1-7(3-5-11-2)4-6-12(8,9)10/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGAAIZYTPPPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-methylpentane-1-sulfonyl chloride typically involves the reaction of 5-Methoxy-3-methylpentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

5-Methoxy-3-methylpentane-1-sulfonic acid+Thionyl chloride→5-Methoxy-3-methylpentane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-methylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Hydrolysis: The reaction with water or aqueous bases such as sodium hydroxide leads to the formation of the sulfonic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonic acid: Formed by hydrolysis.

Scientific Research Applications

Synthetic Routes

The synthesis of 5-Methoxy-3-methylpentane-1-sulfonyl chloride typically involves the reaction of 5-Methoxy-3-methylpentane-1-sulfonic acid with thionyl chloride (). This reaction is performed under anhydrous conditions to avoid hydrolysis:

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Pharmaceutical Development : this compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for the formation of sulfonamides and other derivatives, which are crucial in drug design and development.

- Synthesis of Functionalized Compounds : The compound can be utilized to create functionalized materials with specific properties, enhancing solubility or reactivity for targeted applications.

2. Bioconjugation

- Modification of Biomolecules : This sulfonyl chloride is employed to modify proteins and peptides, facilitating studies on biological processes. The reactive sulfonyl group allows for selective labeling or functionalization, which is essential for biochemical research and therapeutic development.

- Case Study : In a study examining the modification of enzymes, this compound was used to attach sulfonamide groups to enzyme active sites, resulting in altered catalytic properties that were analyzed using kinetic assays.

3. Material Science

- Preparation of Functionalized Polymers : The compound is used in the synthesis of polymers with enhanced properties for specific applications in materials science. For example, it can be involved in creating coatings that are more resistant to environmental degradation.

- Case Study : Research demonstrated that incorporating sulfonamide linkages into polymer matrices improved their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methylpentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate linkages. These reactions are often utilized in the modification of biomolecules or the synthesis of complex organic structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Chemical Properties

The table below compares 5-Methoxy-3-methylpentane-1-sulfonyl chloride with two aromatic sulfonyl chlorides from the evidence:

Key Differences and Implications

Aromatic vs. Aliphatic Backbones

- Aromatic analogs (e.g., 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride) exhibit greater rigidity and stability due to the benzene ring, which may enhance their utility in drug design where planar structures are preferred .

Functional Group Diversity

- The methoxy and methyl groups in the target compound may sterically hinder reactions at the sulfonyl chloride site, influencing selectivity in synthesis .

- The chloropentanamido group in the benzene-based analog introduces a peptide-like linkage, enabling conjugation with biomolecules in pharmaceutical research .

- expected chloro-substituted formula) raises concerns about data accuracy .

Research Findings and Limitations

- Reactivity : Aliphatic sulfonyl chlorides like the target compound are generally more reactive toward nucleophiles (e.g., amines) than aromatic analogs due to reduced resonance stabilization of the leaving group .

- Data Gaps : Physical properties (e.g., boiling point, solubility) for all three compounds are largely unavailable, limiting direct comparison .

- Discrepancies : The formula for 5-Chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride (C₉H₈FN₃S₂) conflicts with its name, which specifies a chloro substituent but includes fluorine (F) in the formula. This inconsistency complicates reliable analysis .

Biological Activity

5-Methoxy-3-methylpentane-1-sulfonyl chloride (CAS No. 1478897-18-5) is an organic compound characterized by its sulfonyl chloride functional group, which imparts significant reactivity and utility in various chemical and biological applications. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in research and industry.

Molecular Formula: C7H15ClO3S

Molecular Weight: 214.71 g/mol

The synthesis of this compound typically involves the reaction of 5-Methoxy-3-methylpentane-1-sulfonic acid with thionyl chloride (SOCl₂) under anhydrous conditions to prevent hydrolysis. The general reaction can be summarized as follows:

This method ensures high purity and yield, making it suitable for both laboratory and industrial applications.

The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which is highly reactive towards nucleophiles. This reactivity allows the compound to participate in various biochemical reactions, leading to the formation of sulfonamides and other derivatives. The mechanism can be outlined as follows:

- Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles such as amines or alcohols, resulting in the formation of covalent bonds.

- Bioconjugation: This compound can modify biomolecules (e.g., proteins, peptides), facilitating studies on biological interactions and mechanisms.

- Hydrolysis: In aqueous environments, the sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid.

1. Organic Synthesis

This compound serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to form sulfonamide linkages makes it valuable in creating biologically active molecules.

2. Bioconjugation

This compound is utilized in bioconjugation processes to modify biomolecules for studying biological pathways and interactions. Such modifications can enhance the stability and functionality of biomolecules in therapeutic applications.

3. Material Science

In material science, it is employed to create functionalized materials with tailored properties, such as increased solubility or enhanced reactivity, which are crucial for developing new materials for electronics and nanotechnology.

Q & A

Q. What are the recommended methods for synthesizing 5-Methoxy-3-methylpentane-1-sulfonyl chloride?

A common approach involves reacting the corresponding sulfonic acid with chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions. For example, sulfonyl chlorides in similar structures (e.g., 3-chloro-4-methylbenzene-1-sulfonyl chloride) are synthesized via thiol chlorination or sulfonic acid derivatization . Characterization should include melting point analysis (e.g., mp ranges provided for analogous compounds like 190–192°C for piperidone derivatives ) and NMR spectroscopy to confirm the methoxy and methyl substituents.

Q. How can researchers assess the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is recommended, as purity thresholds (>95.0%) are standard for sulfonyl chlorides in reagent catalogs . Melting point determination (e.g., mp 98–100°C for 4-methoxyphenacyl chloride ) and spectroscopic methods (¹H/¹³C NMR, IR) should corroborate structural integrity.

Q. What storage conditions are optimal for maintaining stability?

Store under inert atmospheres (argon or nitrogen) at temperatures below -20°C to prevent hydrolysis, as sulfonyl chlorides are moisture-sensitive. This aligns with protocols for structurally similar compounds like 6-Methoxygramine, which requires sub-20°C storage .

Advanced Research Questions

Q. What side reactions occur during synthesis, and how can they be minimized?

Hydrolysis to sulfonic acids is a major side reaction. Mitigation strategies include using rigorously dried solvents (e.g., molecular sieves) and maintaining reaction temperatures below 0°C during chlorination. Evidence from safety data sheets highlights the importance of controlling humidity and avoiding aqueous workups until final isolation .

Q. How does the methoxy group influence the compound’s reactivity in nucleophilic substitutions?

The electron-donating methoxy group increases electron density at the sulfonyl chloride moiety, potentially accelerating reactions with nucleophiles (e.g., amines). Comparative studies with non-methoxy analogs (e.g., 3-Methoxyphenyl trifluoromethanesulfonate ) suggest that steric effects from the 3-methyl group may counterbalance this, requiring kinetic studies to resolve contradictions.

Q. What computational methods can predict the compound’s behavior in complex reaction systems?

Density Functional Theory (DFT) calculations using SMILES notation (e.g., C1CC1NC(=O)C2=CC(=CC=C2)S(=O)(=O)Cl ) can model transition states and electronic effects. PubChem’s computed properties (e.g., molecular polarizability, bond dissociation energies) provide benchmarks for experimental validation .

Methodological Considerations

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?

Cross-reference multiple sources, such as reagent catalogs and peer-reviewed syntheses. For example, mp variations in piperidone derivatives (161–165°C vs. 190–192°C ) may arise from tautomerism or polymorphic forms. Use differential scanning calorimetry (DSC) to resolve ambiguities.

Q. What safety protocols are critical for handling this compound?

Follow EC No. 1272/2008 guidelines: use fume hoods, wear acid-resistant gloves, and avoid skin contact. While specific toxicity data for this compound are limited, analogous sulfonyl chlorides (e.g., benzenesulfonyl chlorides ) require hazard mitigation for exothermic reactions and chlorine gas release.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.